molecular formula C11H17N3O2 B084755 N-(2-Nitro-1-phenylpropyl)ethylenediamine CAS No. 14762-38-0

N-(2-Nitro-1-phenylpropyl)ethylenediamine

Cat. No. B084755
CAS RN: 14762-38-0
M. Wt: 223.27 g/mol
InChI Key: KHUHJMXIOOBDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Nitro-1-phenylpropyl)ethylenediamine, also known as NPPD, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound is a member of the ethylenediamine family and is characterized by its unique molecular structure, which includes a nitro group and a phenylpropyl moiety. In

Scientific Research Applications

N-(2-Nitro-1-phenylpropyl)ethylenediamine has been extensively researched for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. N-(2-Nitro-1-phenylpropyl)ethylenediamine has been used in studies investigating the effects of oxidative stress on cellular function and in the development of new therapies for cancer.

Mechanism Of Action

The mechanism of action of N-(2-Nitro-1-phenylpropyl)ethylenediamine is not fully understood, but it is thought to involve the inhibition of reactive oxygen species (ROS) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant and detoxification enzymes.

Biochemical And Physiological Effects

N-(2-Nitro-1-phenylpropyl)ethylenediamine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, decrease oxidative stress, and inhibit the growth of cancer cells. N-(2-Nitro-1-phenylpropyl)ethylenediamine has also been shown to protect against cellular damage caused by exposure to environmental toxins.

Advantages And Limitations For Lab Experiments

N-(2-Nitro-1-phenylpropyl)ethylenediamine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. However, N-(2-Nitro-1-phenylpropyl)ethylenediamine has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(2-Nitro-1-phenylpropyl)ethylenediamine. One area of interest is the development of new therapies for cancer. N-(2-Nitro-1-phenylpropyl)ethylenediamine has been shown to have anticancer properties, and further research may lead to the development of new treatments for cancer. Another area of interest is the use of N-(2-Nitro-1-phenylpropyl)ethylenediamine in the development of new therapies for inflammatory diseases. N-(2-Nitro-1-phenylpropyl)ethylenediamine has been shown to have anti-inflammatory properties, and further research may lead to the development of new treatments for diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, N-(2-Nitro-1-phenylpropyl)ethylenediamine is a chemical compound that has been extensively researched for its potential applications in various scientific fields. Its unique molecular structure and biochemical properties make it a promising candidate for the development of new therapies for cancer and inflammatory diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of N-(2-Nitro-1-phenylpropyl)ethylenediamine involves the reaction of 2-nitro-1-phenylpropene with ethylenediamine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity of the final product is crucial for its use in scientific research applications.

properties

CAS RN

14762-38-0

Product Name

N-(2-Nitro-1-phenylpropyl)ethylenediamine

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

N'-(2-nitro-1-phenylpropyl)ethane-1,2-diamine

InChI

InChI=1S/C11H17N3O2/c1-9(14(15)16)11(13-8-7-12)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3

InChI Key

KHUHJMXIOOBDQH-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)NCCN)[N+](=O)[O-]

Canonical SMILES

CC(C(C1=CC=CC=C1)NCCN)[N+](=O)[O-]

Other CAS RN

14762-38-0

Origin of Product

United States

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